4-Bromo-2,8-dimethylquinoline
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Overview
Description
4-Bromo-2,8-dimethylquinoline is an organic compound with the molecular formula C₁₁H₁₀BrN. It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is notable for its bromine and methyl substituents at the 4th and 2nd, 8th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,8-dimethylquinoline typically involves the bromination of 2,8-dimethylquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen atmosphere.
Major Products
Substitution: Formation of 4-amino-2,8-dimethylquinoline, 4-thio-2,8-dimethylquinoline, etc.
Oxidation: Formation of 2,8-dimethylquinoline-4-carboxylic acid.
Reduction: Formation of 2,8-dimethyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
4-Bromo-2,8-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,8-dimethylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine substituent can enhance the compound’s reactivity and binding affinity, leading to increased biological activity. The exact pathways involved can vary, but they often include inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylquinoline: Lacks the bromine substituent, resulting in different reactivity and biological activity.
4-Bromoquinoline: Lacks the methyl groups, which can affect its chemical properties and applications.
2,8-Dimethyl-4-chloroquinoline: Similar structure but with a chlorine substituent instead of bromine, leading to different chemical behavior.
Uniqueness
4-Bromo-2,8-dimethylquinoline is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups influence its steric and electronic characteristics, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-2,8-dimethylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILRJMGQJUZIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590587 |
Source
|
Record name | 4-Bromo-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203506-39-2 |
Source
|
Record name | 4-Bromo-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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